An In-Depth Technical Guide to Thieno[3,2-b]thiophene-2-carbaldehyde (CAS 31486-86-9): A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to Thieno[3,2-b]thiophene-2-carbaldehyde (CAS 31486-86-9): A Versatile Heterocyclic Building Block
Introduction
Thieno[3,2-b]thiophene-2-carbaldehyde, with CAS Registry Number 31486-86-9, is a pivotal heterocyclic compound that has garnered significant attention from the scientific community. At its heart is the thieno[3,2-b]thiophene core, a fused bicyclic system composed of two thiophene rings. This structural motif imparts a unique combination of properties, most notably a high degree of planarity and an electron-rich nature stemming from the sulfur heteroatoms.[1][2] These intrinsic characteristics make it an exceptional building block, or synthon, for the rational design of advanced functional materials. Its versatility is further enhanced by the presence of a reactive aldehyde group, which serves as a chemical handle for a wide array of organic transformations. Consequently, this molecule is a cornerstone in diverse fields, from the development of next-generation organic electronics to the synthesis of novel optical sensors and potential therapeutic agents.[2][3][4][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of Thieno[3,2-b]thiophene-2-carbaldehyde are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 31486-86-9 | [6][7][8] |
| Molecular Formula | C₇H₄OS₂ | [6][8] |
| Molecular Weight | 168.24 g/mol | [6][8] |
| Appearance | Orange or yellow solid/powder | [3][7] |
| Melting Point | 53-54 °C | [7] |
| Boiling Point | 308.5 °C (Predicted) | [6][7] |
| Flash Point | 140.4 °C | [6] |
| Purity | Typically ≥98% | [7] |
| Canonical SMILES | C1=CSC2=C1SC(=C2)C=O | [6][7] |
| InChI Key | JKVPCDAKZCFJBU-UHFFFAOYSA-N |[7] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of Thieno[3,2-b]thiophene-2-carbaldehyde.
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¹H Nuclear Magnetic Resonance (NMR): The most telling feature in the proton NMR spectrum is the singlet corresponding to the aldehyde proton (CHO). This peak appears significantly downfield, typically around δ 9.99 ppm (in CDCl₃), due to the deshielding effect of the carbonyl group.[3] The aromatic protons of the thienothiophene core also present characteristic signals that can be used for structural confirmation.[3]
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Further Analysis: While detailed ¹³C NMR, IR, and Mass Spectrometry data are not extensively published in single primary sources, they are available from various suppliers and databases, confirming the expected carbonyl stretches and the molecular ion peak corresponding to its mass.
Synthesis and Purification
The most prevalent and efficient method for synthesizing Thieno[3,2-b]thiophene-2-carbaldehyde is the Vilsmeier-Haack formylation of the parent thieno[3,2-b]thiophene core.[3]
Rationale of the Vilsmeier-Haack Reaction
This reaction is the method of choice for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings. The causality behind its effectiveness lies in the generation of a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich thieno[3,2-b]thiophene ring readily undergoes electrophilic aromatic substitution with this reagent, leading to the desired aldehyde after aqueous workup. The reaction favors substitution at the 2-position, which is more reactive towards electrophiles than the 3-position.[9]
Caption: Workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol: Synthesis
The following protocol is a validated, self-contained procedure adapted from published literature.[3]
-
Reagent Preparation: In a flask, dissolve thieno[3,2-b]thiophene (1.00 g, 7.13 mmol) in DMF (5 mL) and cool the solution to 0 °C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.96 mL, 21.39 mmol) dropwise to DMF (5 mL), also cooled to 0 °C.
-
Reaction: Add the freshly prepared Vilsmeier reagent dropwise to the stirred solution of thieno[3,2-b]thiophene.
-
Heating: Allow the reaction mixture to warm to room temperature and then heat it to 60 °C for approximately 11 hours.
-
Quenching and Neutralization: Pour the resulting mixture over cold water. Adjust the pH to 8–9 by carefully adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Extract the product into dichloromethane (DCM) (e.g., 3 x 100 mL).
-
Washing and Drying: Wash the combined organic extracts with water (3 x 200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
Purification Protocol
The crude product is typically purified by flash chromatography on silica gel.
-
Column Preparation: Pack a silica gel column using an appropriate solvent system.
-
Elution: Elute the product using a mixture of DCM/hexane (1:1) as the mobile phase.[3]
-
Isolation: Collect the fractions containing the desired product (typically an orange solid) and evaporate the solvent to yield the pure compound. This method reliably provides the product in high yield (approx. 88%).[3]
Chemical Reactivity and Derivatization
Thieno[3,2-b]thiophene-2-carbaldehyde is a versatile intermediate due to the reactivity of both its heterocyclic core and its aldehyde functional group. This dual reactivity allows for sequential modifications to build molecular complexity.
Electrophilic Substitution on the Thienothiophene Core
The thienothiophene ring system is susceptible to further electrophilic substitution. The C5 position is particularly activated, enabling selective functionalization.
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Bromination: A key derivatization is the bromination at the 5-position using N-bromosuccinimide (NBS) in DMF.[3] This reaction proceeds smoothly in the dark at ambient temperature to yield 5-bromothieno[3,2-b]thiophene-2-carbaldehyde, a crucial precursor for cross-coupling reactions.[3] The success of the reaction is easily confirmed by ¹H NMR through the disappearance of the signal for the H-5 proton.[3]
Cross-Coupling Reactions for C-C Bond Formation
The bromo-derivative is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
-
Suzuki Coupling: This reaction allows for the introduction of aryl or heteroaryl moieties at the 5-position. By coupling the 5-bromo derivative with various arylboronic acids, a diverse library of substituted thienothiophenes can be synthesized.[3] These derivatives have shown significant promise as optical chemosensors.[3] The choice of base (e.g., Na₂CO₃) and solvent can be critical for optimizing the yield of the Suzuki coupling.[3]
Caption: Key derivatization pathway via bromination and Suzuki coupling.
Key Applications in Research and Development
The unique electronic and structural properties of the thieno[3,2-b]thiophene core make its derivatives highly valuable in several advanced research areas.
Organic Electronics
The planarity and electron-richness of the thieno[3,2-b]thiophene unit facilitate efficient π-π stacking and charge transport, making it a privileged scaffold in organic electronics.[1][2]
-
Organic Field-Effect Transistors (OFETs): Oligomers and polymers incorporating the thieno[3,2-b]thiophene moiety have been synthesized and investigated as p-type organic semiconductors.[5][10] Devices fabricated from these materials have demonstrated promising charge carrier mobilities and on/off ratios, essential for transistor applications.[5]
-
Organic Light-Emitting Diodes (OLEDs): In donor-π-acceptor (D-π-A) architectures, the thieno[3,2-b]thiophene unit can act as an effective π-conjugated linker.[2] Its incorporation into fluorophores has led to emitters with high fluorescence quantum yields, which are critical for fabricating efficient solution-processed OLEDs for display technologies.[2]
-
Organic Photovoltaics (OPVs): The aldehyde has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs), achieving notable conversion efficiencies.[11]
Medicinal Chemistry and Drug Development
While the aldehyde itself is primarily a synthetic intermediate, the core thieno[3,2-b]thiophene structure is of significant interest in medicinal chemistry.
-
GPR35 Agonists: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives, which can be synthesized from the aldehyde via oxidation, have been identified as potent agonists of the G-protein coupled receptor GPR35.[4] As GPR35 is implicated in inflammatory processes, these compounds represent a promising starting point for the development of novel anti-inflammatory agents.[4]
Sensing and Supramolecular Chemistry
The aldehyde functional group and the tunable electronic properties of the core make this molecule a versatile platform for sensor development.
-
Optical Chemosensors: Derivatives of thieno[3,2-b]thiophene-2-carbaldehyde have been successfully employed as fluorescent chemosensors for the detection of various metal cations, including Hg²⁺, Fe²⁺, Cu²⁺, and Fe³⁺.[3] The binding of a metal ion to the sensor molecule modulates its electronic structure, resulting in a detectable change in its fluorescence properties (e.g., quenching).[3]
-
Covalent Organic Frameworks (COFs): The dialdehyde analogue, thieno[3,2-b]thiophene-2,5-dicarbaldehyde, is a key building block for constructing highly ordered, porous COFs.[12][13][14] These materials are of great interest for applications in gas storage, catalysis, and sensing due to their high surface area and tunable porosity.[14]
Safety and Handling
Proper handling of Thieno[3,2-b]thiophene-2-carbaldehyde is essential to ensure laboratory safety. The following information is compiled from material safety data sheets (MSDS).
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). May cause skin, eye, and respiratory irritation. | [6][15][16] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water). | [6][16] |
| Handling | Use with adequate ventilation. Avoid dust generation. Wash thoroughly after handling. | [17][18] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage at 2°C - 8°C, often under an inert atmosphere. |[6][7][17][19] |
Conclusion
Thieno[3,2-b]thiophene-2-carbaldehyde is far more than a simple chemical intermediate; it is a foundational platform for innovation in materials science and medicinal chemistry. Its robust and efficient synthesis, coupled with the versatile reactivity of its aldehyde group and fused thiophene core, provides researchers with a powerful tool for constructing complex molecular architectures. From enhancing the performance of organic electronic devices to enabling the sensitive detection of metal ions and providing scaffolds for new drug candidates, the applications of this compound are both broad and impactful. As research continues to push the boundaries of molecular engineering, the importance of well-characterized and versatile building blocks like Thieno[3,2-b]thiophene-2-carbaldehyde will only continue to grow.
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